Tributylgermane

Descripción

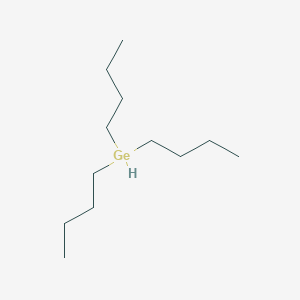

Structure

2D Structure

Propiedades

IUPAC Name |

tributylgermane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28Ge/c1-4-7-10-13(11-8-5-2)12-9-6-3/h13H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSWILXIWHVQLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[GeH](CCCC)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Ge | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tributylgermane and Advanced Organogermane Architectures

Established Protocols for Tributylgermane Synthesis: From Germanium Precursors to Hydride Formation

The synthesis of this compound typically originates from germanium precursors, with germanium tetrachloride (GeCl₄) being a common starting material. wikipedia.orgamericanelements.com Germanium tetrachloride is a colorless, fuming liquid obtained commercially, often as a byproduct of mining for other metals like zinc, or recovered from coal fly ash. wikipedia.orgamericanelements.com

A well-established route to this compound involves the alkylation of germanium tetrachloride with butyl Grignard reagents, such as butylmagnesium bromide (BuMgBr). This reaction initially leads to the formation of tributylgermanium halides, such as tributylgermanium bromide (Bu₃GeBr) or tributylgermanium chloride (Bu₃GeCl). nih.govamericanelements.com These organogermanium halides then undergo reduction to yield the desired this compound hydride.

The preparation of tributylgermanium bromide can be represented by the reaction of germanium tetrachloride with tributylmagnesium bromide:

GeCl₄ + 3 BuMgBr → Bu₃GeBr + 3 MgClBr

Similarly, tributylgermanium chloride can be synthesized. nih.govamericanelements.com

The subsequent transformation to the hydride typically involves reduction. While specific details for the reduction of tributylgermanium halides to this compound were not extensively detailed in the search results, general methods for the synthesis of organogermane hydrides from halogenogermanes are known. These often involve reducing agents. For instance, germane (B1219785) (GeH₄) can be prepared by the reaction of germanium tetrachloride with sodium borohydride (B1222165) (NaBH₄) in a sodium hydroxide (B78521) solution. google.com Although this is for the parent germane, similar reductive approaches are applied to organogermanium halides.

Another established protocol for the synthesis of this compound from germanium tetrachloride involves a Grignard reaction catalyzed by Cp₂TiCl₂. This one-pot method yields this compound and tetrabutylgermane (B85935) (Bu₄Ge) in approximately 70% and 25% yields, respectively. researchgate.net

| Reactants | Catalyst | Major Product | Approximate Yield | Byproduct |

|---|---|---|---|---|

| GeCl₄ + BuMgBr | None | Bu₃GeBr | Not specified | MgClBr |

| GeCl₄ + BuMgCl | Cp₂TiCl₂ | Bu₃GeH | 70% | Bu₄Ge (25%) |

Novel Approaches in Organogermane Hydride Generation: Catalytic and Stoichiometric Routes

Beyond the established methods, research continues into developing novel and more efficient routes for generating organogermane hydrides and other organogermanium compounds. These approaches often involve catalytic systems or alternative stoichiometric reagents.

Catalytic hydrogermylation of alkynes is a significant route to synthesize vinylgermanes, which can be precursors to other organogermanes. researchgate.netnih.gov Transition metal catalysts, including those based on ruthenium, palladium, rhodium, and platinum, have been employed for the hydrogermylation of alkynes. nih.gov More environmentally friendly and less expensive catalysts based on iron, manganese, and cobalt have also gained attention. nih.gov Cobalt complexes, particularly pincer cobalt complexes, have shown promise due to their stability, activity, and selectivity in these transformations. nih.gov

Stoichiometric reactions also play a role in novel organogermane synthesis. For example, classical stoichiometric reactions between moisture-sensitive halogermanes and metal acetylides can be used to synthesize alkynylgermanes. nih.gov However, these methods can be accompanied by reactive substrates and byproducts.

Recent research has explored metal-free approaches and the use of earth-abundant species as catalysts. For instance, potassium bis(trimethylsilyl)amide (KHMDS) and even simple bases like KOH have been found to catalyze the dealkynative coupling of silanols or terminal acetylenes with alkynylgermanes, providing access to various organogermanes, including germasiloxanes and alkynylgermanes. nih.gov This highlights the potential for developing more sustainable synthetic methods.

Photocatalytic methods are also emerging for the generation of germyl (B1233479) radicals and subsequent functionalization reactions. Light-promoted regioselective germylation of N-arylpropiolamides or aryl alkynoates with germanium hydrides has been achieved at room temperature using photocatalysts like Eosin Y. chemistryviews.org This approach allows for the formation of germyl-containing spiro[4.5]trienones or vinylgermanes depending on the substrate. chemistryviews.org

| Approach | Catalyst/Reagent | Substrates | Products | Notes |

|---|---|---|---|---|

| Catalytic Hydrogermylation | Transition metals (Ru, Pd, Rh, Pt, Fe, Mn, Co) | Alkynes | Vinylgermanes | Can be stereoselective and regioselective. researchgate.netnih.gov |

| Base Catalysis | KHMDS, KOH | Silanols, Terminal acetylenes | Germasiloxanes, Alkynylgermanes | Metal-free, earth-abundant catalysts. nih.gov |

| Photocatalysis | Eosin Y (with oxidant) | N-arylpropiolamides, Aryl alkynoates | Spiro[4.5]trienones, Vinylgermanes | Light-promoted, regioselective. chemistryviews.org |

| Stoichiometric | Metal acetylides | Halogermanes | Alkynylgermanes | Classical method, can have byproducts. nih.gov |

Stereoselective and Regioselective Synthesis of Germanium-Containing Intermediates

Achieving control over stereochemistry and regiochemistry is crucial in the synthesis of complex molecules containing germanium. While the synthesis of chiral germanium centers has historically been challenging, progress is being made. nih.gov

Stereoselective synthesis of vinylgermanes has been reported. For example, stereoselective radical-mediated desulfonylation of vinyl sulfones with germanium hydrides can provide access to trans vinyl germanes. Alternatively, hydrogermylation of terminal alkynes can yield cis vinyl germanes. fiu.edu

Regioselective germylation reactions are also being developed. A light-promoted method for the regioselective germylation of N-arylpropiolamides or aryl alkynoates with germanium hydrides has been demonstrated, leading to different regiochemical outcomes based on the substrate structure. chemistryviews.org Another example is the regioselective preparation of allylgermanes through the reaction of allyl acetates with bis(triethylgermyl)cuprate(I) reagent. oup.com

The synthesis of chiral germanium centers often relies on desymmetrization strategies or chiral resolution methods. nih.gov Recent work has shown that germanium tetrachloride can be selectively functionalized through deborylative alkylation and copper-catalyzed desymmetrization to access chiral germanium centers with structural diversity. nih.gov

| Reaction Type | Method | Substrates | Selectivity Achieved | Reference |

|---|---|---|---|---|

| Vinylgermane Synthesis | Radical-mediated desulfonylation | Vinyl sulfones + Germanium hydrides | trans selectivity | fiu.edu |

| Vinylgermane Synthesis | Hydrogermylation of terminal alkynes | Terminal alkynes + Germanium hydrides | cis selectivity | fiu.edu |

| Germylation | Light-promoted with photocatalyst | N-arylpropiolamides, Aryl alkynoates + Ge hydrides | Regioselective | chemistryviews.org |

| Allylgermane Preparation | Reaction with bis(triethylgermyl)cuprate(I) | Allyl acetates | Regioselective | oup.com |

| Chiral Germanium Center Synthesis | Deborylative alkylation + Cu-catalyzed desymmetrization | Germanium tetrachloride | Enantioselective | nih.gov |

Principles of Efficiency and Atom Economy in this compound Synthesis

Efficiency and atom economy are increasingly important considerations in chemical synthesis, aiming to minimize waste and maximize the incorporation of reactants into the final product. scispace.comrjptonline.org In the context of this compound synthesis and organogermanium chemistry, these principles guide the development of more sustainable and practical synthetic routes.

Traditional methods for synthesizing organogermanium compounds, such as those involving Grignard reagents and germanium halides, can sometimes generate significant amounts of salt byproducts. wikipedia.org While effective, optimizing these routes for improved atom economy remains a goal.

Novel approaches, particularly catalytic methods, often offer advantages in terms of efficiency and atom economy. Catalytic hydrogermylation reactions, for instance, can directly add a Ge-H bond across a multiple bond, incorporating most of the starting materials into the product. nih.gov Photocatalytic methods, operating under mild conditions, can also contribute to more efficient processes by reducing energy consumption and potentially minimizing unwanted side reactions. chemistryviews.org

The development of "green chemistry" approaches in organogermanium synthesis is a growing trend. scispace.comrjptonline.org Microwave-assisted synthesis, for example, has been explored for the preparation of organogermanium complexes, offering reduced reaction times and potentially higher yields with lower energy consumption. rjptonline.orgrjptonline.org Wet chemical reduction methods for synthesizing germanium nanoparticles are also being investigated as more environmentally friendly alternatives. scispace.com

| Principle | Relevance to this compound Synthesis | Examples of Application in Novel Methods |

|---|---|---|

| Efficiency | Maximizing product yield and minimizing reaction time and energy input. | Catalytic methods, Microwave-assisted synthesis. nih.govrjptonline.orgrjptonline.org |

| Atom Economy | Maximizing incorporation of reactants into the final product. | Hydrogermylation, Methods with fewer byproducts. nih.govnih.gov |

| Green Chemistry | Utilizing environmentally friendly reagents and processes. | Microwave-assisted synthesis, Wet chemical reduction, Earth-abundant catalysts. scispace.comnih.govrjptonline.orgrjptonline.org |

Mechanistic Elucidation of Tributylgermane Mediated Chemical Transformations

Germanium-Centered Radical Generation and Reactivity: Theoretical and Experimental Insights

The application of tributylgermane in radical chemistry hinges on the facile generation and subsequent reactivity of the tributylgermyl radical ([CH3(CH2)3]3Ge•). This radical species acts as a chain carrier in many transformations, enabling processes like reductions, cyclizations, and additions to unsaturated systems researchgate.netsci-hub.se.

Formation of Tributylgermyl Radicals: Initiation Pathways

The generation of tributylgermyl radicals from this compound typically involves homolytic cleavage of the Ge-H bond. This process can be initiated through various methods, including thermal decomposition of radical initiators or photolysis. Common radical initiators such as azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et3B) in the presence of oxygen can abstract the hydrogen atom from this compound, thereby generating the tributylgermyl radical researchgate.netsci-hub.seresearchgate.net. For instance, the reaction of triethylborane with oxygen can produce ethyl radicals, which can then abstract a hydrogen atom from this compound researchgate.net.

Photoinduced methods also offer pathways for germyl (B1233479) radical generation. Recent studies have shown that the homolytic cleavage of the O-NO bond in tert-butyl nitrite (B80452) under light irradiation can generate a tert-butoxyl radical, which is capable of abstracting a hydrogen atom from germane (B1219785) hydrides like this compound, leading to the formation of germyl radicals rsc.org. This approach aligns with green chemistry principles by avoiding the need for photocatalysts or metal additives rsc.org.

Kinetic Studies of Hydrogen Atom Transfer from this compound

Studies comparing the rate of hydrogen atom abstraction by carbon-centered radicals from this compound versus tributyltin hydride have shown that HAT from this compound is generally slower researchgate.net. This slower rate can be advantageous in certain reactions, such as radical cyclizations, where it allows intermediate radicals more time to undergo intramolecular cyclization before being quenched by hydrogen atom abstraction researchgate.net.

Kinetic constants for hydrogen transfer to primary alkyl radicals from germanium hydrides, including those structurally related to this compound, have been experimentally determined researchgate.net. These studies provide quantitative data on the reactivity of the Ge-H bond in radical processes.

Elucidation of Intermediates and Transient Species in Radical Processes

The mechanisms of this compound-mediated radical reactions involve a series of intermediate and transient radical species. Following the initiation step and the generation of the tributylgermyl radical, this radical can add to unsaturated substrates (like alkenes or alkynes) or abstract a halogen atom from organic halides researchgate.netsci-hub.se. This generates new carbon-centered radicals, which can then undergo various transformations, such as cyclization, fragmentation, or reaction with other species present in the reaction mixture sci-hub.sersc.org.

For example, in radical cyclization reactions initiated by this compound, the addition of the tributylgermyl radical to an alkene can generate a δ-germyl radical, which subsequently undergoes cyclization to form a new cyclic radical sci-hub.se. This cyclic radical can then abstract a hydrogen atom from another molecule of this compound to complete the chain and yield the cyclized product sci-hub.se.

Experimental techniques, such as electron spin resonance (ESR) spectroscopy and radical clock experiments, are valuable tools for detecting and characterizing transient radical intermediates and for probing the kinetics of radical reactions ucl.ac.ukvdoc.pub. While specific ESR data for tributylgermyl radical intermediates in complex reaction systems were not extensively detailed in the search results, the general principles of radical chemistry and the known behavior of germyl radicals support the involvement of such transient species in the observed transformations ucl.ac.uk.

Strategic Applications of Tributylgermane in Complex Organic Synthesis

Reductive Functional Group Interconversions with Tributylgermane

Functional group interconversion is a pivotal concept in organic synthesis, allowing chemists to manipulate the reactivity and properties of organic compounds through transformations like oxidation or reduction solubilityofthings.comscribd.comimperial.ac.ukslideshare.net. This compound plays a key role in various reductive transformations.

This compound is an effective reagent for the dehalogenation (reduction) of alkyl halides, proceeding via a radical chain mechanism libretexts.orgunibo.it. This process involves the tributylgermyl radical abstracting a halogen atom from the alkyl halide, generating a carbon-centered radical. This carbon radical then abstracts a hydrogen atom from this compound, yielding the reduced product and regenerating the tributylgermyl radical to propagate the chain libretexts.org.

While dehalogenation of various halides is a common application, the hydrodefluorination of fluorinated compounds, particularly fluoroalkenes, is an area of ongoing research researchgate.netnih.gov. Methods for the chemoselective hydrodefluorination of trifluoromethylalkenes have been developed, leading to the formation of gem-difluoroalkenes and terminal monofluoroalkenes nih.gov.

This compound can be employed in the selective reduction of carbonyl groups and unsaturated systems, although this is often explored in the context of radical additions or other specific reaction types rather than simple hydride reduction akin to reagents like LiAlH₄ or NaBH₄ libretexts.org. The reduction of α,β-unsaturated carbonyl compounds is a core reaction in organic synthesis, with various methods available for selective 1,2- or 1,4-reduction mdpi.comorganic-chemistry.orgresearchgate.net. While metal hydrides are common for carbonyl reduction, this compound's role is more prominent in radical-mediated conjugate reductions or additions to activated olefins organic-chemistry.orgsigmaaldrich.com.

Hydrogermylation, the addition of a germanium-hydrogen bond across an unsaturated system, provides a route to organogermanium compounds researchgate.netnih.gov. This reaction can be applied to alkenes and alkynes, offering a straightforward synthetic route to vinylgermanes researchgate.net. Transition-metal-catalyzed hydrogermylation of unsaturated carbon-carbon bonds, including alkenes, alkynes, dienes, and allenes, has been reviewed, highlighting its synthetic utility researchgate.net.

Carbon-Carbon Bond Formation: Building Molecular Complexity

Carbon-carbon bond formation is a fundamental process in organic synthesis for constructing molecular backbones nih.govorganic-chemistry.orgyoutube.com. This compound is involved in several strategies for forging new carbon-carbon bonds, particularly through radical pathways libretexts.orgrsc.org.

Radical cyclization reactions are powerful tools for generating cyclic compounds through radical intermediates wikipedia.org. This compound can mediate radical cyclizations by generating carbon radicals from suitable precursors (e.g., halides), which then undergo intramolecular addition to a multiple bond libretexts.org. This process is often favored for the formation of five- and six-membered rings libretexts.orgwikipedia.org. The slower rate of hydrogen abstraction by carbon-centered radicals from Bu₃GeH compared to Bu₃SnH can sometimes lead to improved cyclization yields researchgate.net. Radical annulation, a process that constructs cyclic or polycyclic compounds through multiple bond-forming steps, can also involve radical reagents as two-carbon units rsc.org.

This compound can participate in intermolecular radical additions to olefins and alkynes solubilityofthings.comsigmaaldrich.comrsc.orgontosight.aivanderbilt.edu. This typically involves the generation of a carbon radical, which adds to an alkene or alkyne, followed by hydrogen atom abstraction from this compound by the resulting radical adduct libretexts.org. This sequence forms a new carbon-carbon bond and a new carbon-hydrogen bond. Intermolecular radical and nucleophilic additions to alkenes and alkynes are valuable for difunctionalization, allowing the incorporation of various moieties mdpi.com.

Multicomponent reactions (MCRs) are convergent processes where three or more reactants combine in a single pot to form a product incorporating structural elements from each starting material organic-chemistry.orgbeilstein-journals.orgnih.govpreprints.orgrsc.org. While the direct involvement of this compound in the core bond-forming steps of traditional MCRs might be less common compared to its use in radical cascades, its role as a reducing agent or radical initiator could be integrated into multi-component strategies that involve reductive steps or radical intermediates. MCRs are increasingly used for the synthesis of diverse heterocyclic scaffolds and complex molecules nih.govpreprints.orgrsc.org.

Stereochemical Control in this compound-Mediated Reactions

Achieving high stereoselectivity is a paramount goal in organic synthesis. This compound-mediated reactions have demonstrated considerable potential for controlling the stereochemical outcome, particularly in radical cascades and hydrogermylation processes. libretexts.orgnih.gov

Diastereoselectivity in Radical Cascades

Radical cascade reactions allow for the rapid assembly of complex molecules with multiple stereogenic centers in a single operation. nih.govpku.edu.cn While controlling enantioselectivity in radical cascades can be challenging, diastereoselectivity can often be influenced by the reaction design and the properties of the radical mediator. Although tributyltin hydride has been widely used in such cascades, this compound offers an alternative with potentially different selectivity profiles. researchgate.netwarwick.ac.uk For instance, radical cyclization reactions involving this compound can lead to the formation of stereoisomeric products, with the relative amounts influenced by substituents and reaction conditions. researchgate.net Studies have explored the diastereoselectivity in radical cyclizations using various radical initiators and hydrogen donors, including this compound. researchgate.net

Regio- and Stereoselective Hydrogermylation

Hydrogermylation, the addition of a Ge-H bond across an unsaturated system (alkene or alkyne), is a direct route to organogermanium compounds. researchgate.net this compound is a common reagent for this transformation. The regio- and stereochemical outcome of hydrogermylation can be highly dependent on the reaction conditions, the catalyst (if used), and the nature of the unsaturated substrate. researchgate.netresearchgate.net

Radical hydrogermylation, often initiated by AIBN or Et₃B, can lead to mixtures of regio- and stereoisomers. researchgate.net However, significant efforts have been directed towards achieving high selectivity. For example, the AlCl₃-catalyzed hydrogermylation of perfluoroalkylated acetylenic esters with triphenylgermane (B1594327) showed high regio- and stereoselectivity, yielding primarily the cis-addition product. researchgate.net While this compound in radical hydrogermylation of similar substrates showed complete regioselectivity, a slight loss of stereoselectivity compared to triphenylgermane was observed, resulting in mixtures of E and Z isomers. researchgate.net

Transition-metal-catalyzed hydrogermylation offers another avenue for controlling selectivity. Cobalt-catalyzed hydrogermylation of terminal alkynes with Bu₃GeH has been reported to provide (E)-β-vinyl(trialkyl)germanes with high selectivity and broad functional group tolerance. researchgate.net This highlights the potential for achieving specific regio- and stereoisomers through appropriate catalyst design.

Heteroatom Transformations and Germanium-Containing Building Blocks

This compound is also instrumental in transformations involving heteroatoms and serves as a precursor for synthesizing various organogermanium-functionalized compounds.

Germyldesulfonylation and Related Processes

Germyldesulfonylation is a radical-mediated reaction where a sulfonyl group is replaced by a germyl (B1233479) group. This transformation, analogous to stannyldesulfonylation using tin hydrides, provides a method for introducing a germanium moiety into organic molecules. nih.gov this compound has been successfully employed in germyldesulfonylation reactions, offering a less toxic alternative to tributyltin hydride. nih.govfiu.edu

This method has been applied to the synthesis of germanium-containing nucleoside analogues. For instance, the radical-mediated germyldesulfonylation of uridine-derived sulfones with this compound afforded vinyl germanes stereoselectively as the (E)-isomer. nih.gov Adenosine-derived sulfones also underwent similar germyldesulfonylation. nih.gov The germyldesulfonylation protocol has been shown to tolerate various functional groups. nih.govfiu.edu

Synthesis of Organogermanium-Functionalized Compounds

This compound serves as a key precursor for the synthesis of a wide array of organogermanium compounds, which are valuable building blocks in organic synthesis and have potential applications in various fields. researchgate.netontosight.ai

Organogermanium halides, such as tributylchlorogermane, can be synthesized from this compound and are versatile intermediates. ontosight.ai These halides can undergo nucleophilic substitution, transmetallation, and cross-coupling reactions, allowing for the introduction of the tributylgermyl group into different molecular scaffolds.

Catalytic Methodologies Employing Tributylgermane and Its Derivatives

Transition Metal-Catalyzed Transformations Utilizing Tributylgermane

Transition metal catalysis plays a crucial role in facilitating reactions involving this compound, particularly in processes like hydrogermylation and reductive transformations. Metals such as palladium, platinum, nickel, copper, and rhodium have been employed to activate the Ge-H bond or intermediate species, enabling efficient and selective reactions researchgate.netpurkh.com. These catalytic systems often provide milder conditions and improved control over selectivity compared to traditional radical-initiated methods.

One notable application is the use of palladium catalysts, such as Pd(PPh₃)₄, in reactions involving this compound. These systems have been shown to facilitate the reduction of organic halides and the hydrogermylation of unsaturated compounds scribd.comthieme-connect.de. Copper complexes, including NHC-copper(I) alkoxides, have also been explored for catalytic hydrogermylation, demonstrating efficacy in adding Ph₃GeH to activated alkenes researchgate.net. Cobalt carbonyl complexes, like Co₂(CO)₈, have been reported as catalysts for the Markovnikov-selective hydrogermylation of terminal alkynes with Bu₃GeH, providing a selective route to (E)-β-vinyl(trialkyl)germanes researchgate.netresearchgate.net.

Mechanistic Insights into Catalytic Hydrogermylation

The mechanism of transition metal-catalyzed hydrogermylation typically involves the oxidative addition of the Ge-H bond of this compound to a low-valent metal center, forming a metal-germyl intermediate. This is followed by the insertion of an unsaturated substrate (alkene or alkyne) into the metal-hydrogen or metal-germyl bond. The catalytic cycle is completed by reductive elimination, which regenerates the catalyst and forms the hydrogermylated product.

For instance, in the case of cobalt-catalyzed hydrogermylation of alkynes, mechanistic studies have supported a syn-addition of Bu₃GeH to an alkyne π-complex researchgate.net. Rhodium complexes have also been investigated, and studies involving reactions with fluorinated alkenes suggest the formation of germyl (B1233479) complexes as intermediates in the catalytic hydrogermylation process researchgate.net. The specific mechanism can vary depending on the metal, ligands, and substrate, influencing the regioselectivity and stereoselectivity of the reaction.

Development of Catalyst Systems for Germane-Mediated Reactions

Significant effort has been dedicated to developing efficient catalyst systems for reactions involving this compound. This includes the exploration of various transition metal complexes and the design of ligands to tune catalytic activity and selectivity nii.ac.jpnih.gov.

Palladium catalysts, often complexed with phosphine (B1218219) ligands, have been widely used for hydrogermylation and reductive coupling reactions scribd.comthieme-connect.demsu.edu. The choice of phosphine ligand can significantly impact the catalyst's performance tcichemicals.com. Nickel-based catalysts have also been investigated, with proposed mechanisms suggesting similarities to related stannane (B1208499) processes researchgate.net. Copper catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have shown promise in hydrogermylation reactions researchgate.net.

Beyond traditional homogeneous catalysts, heterogeneous systems are also being explored. For example, nanoscopic aluminum chlorofluoride (ACF) has been shown to catalyze dehydrofluorination reactions using germanes, with proposed germylium-type intermediates researchgate.netrsc.org.

Photocatalytic and Electrocatalytic Approaches with this compound Systems

Photocatalysis and electrocatalysis offer alternative, often milder, approaches to initiate and control reactions involving this compound. These methods can generate radical species or reactive intermediates without the need for harsh chemical initiators.

Photoinduced radical reactions involving this compound have been developed. For instance, a photoinduced radical germyloximation strategy utilizes the homolytic cleavage of the O-NO bond in tert-butyl nitrite (B80452) under light irradiation to generate tert-butoxyl radicals, which can abstract a hydrogen atom from germane (B1219785) hydrides to form germyl radicals rsc.org. These germyl radicals can then participate in subsequent reactions, such as addition to activated alkenes rsc.org. This approach can be conducted under photocatalyst-, metal-, and additive-free conditions, aligning with green chemistry principles rsc.org.

Photocatalytic systems, often involving organic photocatalysts or transition metal complexes, can also be used to generate germyl radicals from germanes or digermanes through photoinduced hydrogen atom transfer (HAT) processes researchgate.net. These germyl radicals can then undergo reactions like hydrogermylation researchgate.net.

Electrocatalytic methods, while less extensively reported for this compound specifically, are an emerging area in radical chemistry and can be used to generate radical species for various transformations researchgate.netvdoc.pub. The electrochemical generation of ketyl radicals, for example, has been demonstrated as an alternative to stoichiometric reductants researchgate.net.

Hybrid Catalytic Systems: Synergy of this compound with Organic or Main Group Catalysts

Hybrid catalytic systems combine different types of catalysts, such as transition metal complexes with organic catalysts or main group catalysts, to achieve synergistic effects and enhance catalytic performance or enable new transformations rsc.orgnih.govnih.gov.

While specific examples of this compound directly participating in hybrid systems with organic or main group catalysts are less prevalent in the immediate search results, the concept of hybrid catalysis is well-established in organic synthesis rsc.orgnih.govmdpi.com. Organic catalysts, composed of light elements like carbon, hydrogen, oxygen, nitrogen, sulfur, or phosphorus, can activate substrates or intermediates through various mechanisms, including Lewis acid/base or Brønsted acid/base catalysis sigmaaldrich.com. Main group catalysts, involving elements such as boron, silicon, phosphorus, and sulfur, are also being increasingly explored for their unique reactivity in catalysis le.ac.uk.

The potential synergy in a hybrid system involving this compound could arise from the organic or main group catalyst activating an organic substrate for reaction with this compound, or facilitating the regeneration of the active germane species. For example, a Lewis acidic main group catalyst could activate an unsaturated bond towards hydrogermylation by this compound. Alternatively, an organic catalyst could be involved in a radical initiation or propagation step that complements the reactivity of this compound.

Research in this area is ongoing, exploring the combination of different catalytic modes to achieve improved efficiency, selectivity, and sustainability in reactions utilizing this compound.

Computational and Spectroscopic Characterization of Tributylgermane and Reaction Intermediates

Theoretical Calculations of Electronic Structure and Bonding in Tributylgermane

The electronic configuration of germanium (Ge), the central atom in this compound, is [Ar] 3d¹⁰ 4s² 4p². In this compound, the germanium atom is bonded to three butyl groups and one hydrogen atom. The Ge-H bond is a key feature of this molecule, and its polarity and strength are important factors influencing its reactivity readthedocs.io. Theoretical calculations can provide details about the nature of this Ge-H bond, including its polarity and bond dissociation energy. The butyl groups are attached to the germanium atom through Ge-C bonds. Studies on related organogermanium compounds utilize computational methods to understand the nature of Ge-C bonds and their stability helsinki.fi.

Spectroscopic Signatures of this compound in Reaction Environments: Applications of NMR, IR, and Mass Spectrometry

Spectroscopic techniques are indispensable tools for identifying and characterizing organic molecules like this compound, both in isolation and within complex reaction mixtures. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the structure and presence of this compound.

NMR Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is highly effective in determining the molecular structure and purity of organogermanium compounds. The chemical shifts and coupling patterns observed in NMR spectra provide detailed information about the different hydrogen and carbon environments within the this compound molecule rsc.orgnih.gov. While comprehensive, assigned NMR data specifically for this compound across various reaction environments was not a primary output of the search, NMR is routinely used to characterize organogermanium products and monitor reactions involving this compound nii.ac.jphelsinki.firsc.orgawi.dersc.org. For instance, ¹H NMR shifts for butyl protons in this compound have been reported in the range of 0.9–1.2 ppm, distinguishable from those in related compounds like bromothis compound researchgate.net.

IR Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups within a molecule by detecting characteristic vibrational modes. For this compound, the Ge-H stretching vibration is expected to give a characteristic absorption band in the IR spectrum rsc.org. While a specific IR spectrum for this compound was not extensively detailed in the search results, IR spectroscopy is a standard technique for characterizing organogermanium compounds and can be used to confirm the presence of the Ge-H bond wisc.eduawi.dersc.orgnobraintoosmall.co.nzuc.edu. Databases of IR spectra exist and can be used for comparison irug.org.

Mass Spectrometry: Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in identification and structural elucidation rsc.orgresearchgate.netnih.gov. Electron Ionization (EI) MS typically produces a molecular ion and fragment ions corresponding to the loss of substituents hidenanalytical.com. While a detailed mass spectrum specifically for this compound was not a central finding, MS is used in the analysis of organogermanium compounds and reaction products helsinki.fiawi.demassbank.eugo-jsb.co.uk. The isotopic pattern of germanium can also be a characteristic feature in the mass spectrum researchgate.net.

These spectroscopic techniques, when used in combination, provide powerful means to confirm the identity and monitor the fate of this compound in various chemical processes.

Quantum Chemical Studies of Reaction Energetics and Pathways

Quantum chemical calculations are invaluable for investigating the energetics and pathways of chemical reactions involving this compound. These studies can help to understand reaction mechanisms, identify transition states, and calculate activation energies, providing a theoretical basis for observed reactivity. DFT and other ab initio methods are commonly employed for these purposes wisc.educambridge.orghuntresearchgroup.org.ukresearchgate.netnih.govcp2k.orgrsc.orgresearchgate.netrsc.orgmolaid.com.

This compound is frequently used in radical reactions, where it acts as a hydrogen atom donor readthedocs.ioarxiv.org. Quantum chemical studies can model the steps involved in these radical reactions, such as the initiation step where a germyl (B1233479) radical (Bu₃Ge•) is generated, the propagation steps involving the reaction of the germyl radical with a substrate and subsequent hydrogen atom abstraction from this compound, and the termination steps. The energetics of each step, including the bond dissociation energy of the Ge-H bond in this compound and the transition state energies, can be calculated to determine the feasibility and favorability of different reaction pathways wisc.eduresearchgate.net.

While specific quantum chemical studies detailing the complete reaction energetics and pathways for a particular reaction involving this compound were not extensively provided in the search results, the application of these methods to study reaction mechanisms of other organometallic compounds and radical reactions is well-established helsinki.firesearchgate.netnih.govrsc.orgresearchgate.netrsc.orgbiophysics.orgmatlantis.com. For example, quantum chemical calculations have been used to study hydrogermylation reactions and the properties of germylene intermediates researchgate.net. The concept of calculating reaction paths and transition states using computational methods like the Nudged Elastic Band (NEB) method or Intrinsic Reaction Coordinate (IRC) calculations is fundamental to understanding reaction mechanisms readthedocs.iomatlantis.comtau.ac.il.

Quantum chemical studies can also explore the influence of substituents on the reactivity of germanes and compare the reactivity of germanes with analogous silicon or tin compounds helsinki.firesearchgate.net. These comparative studies, even if not directly on this compound, illustrate the power of computational chemistry in understanding the factors that govern reactivity in organometallic chemistry.

In Silico Design and Prediction of this compound Reactivity

In silico design and prediction of chemical reactivity leverage computational methods to foresee the outcome of chemical reactions and to design new synthetic strategies. This field is a growing area within computational chemistry massbank.eubiophysics.org. By calculating molecular properties, reaction energies, and transition states, it is possible to predict how a molecule like this compound will interact with other reactants under specific conditions.

Predicting chemical reactivity often involves analyzing molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which provide insights into a molecule's propensity to donate or accept electrons uba.ar. Reactivity indices derived from electronic structure calculations can also be used to predict reactive sites within a molecule biophysics.org.

For this compound, in silico methods can be applied to predict its behavior in various reactions, such as radical additions, reductions, or other transformations. While the search results did not yield specific examples of in silico design focused on predicting the reactivity of this compound for novel reactions, the general principles of computational reactivity prediction are applicable nih.govnih.govgo-jsb.co.ukarxiv.org. For instance, computational tools can be used to evaluate the intrinsic reactivity of compounds and predict reaction outcomes based on calculated molecular features nih.govarxiv.org.

Furthermore, computational studies can aid in the design of catalysts or reaction conditions to favor specific reaction pathways involving this compound. By simulating different scenarios, researchers can optimize reaction parameters before conducting experimental work, potentially saving time and resources. The development of data-driven approaches and machine learning models based on computational chemistry data is also emerging as a powerful tool for predicting chemical reactivity rsc.orgarxiv.org.

Although specific applications of in silico design and prediction directly centered on this compound's reactivity were not prominently featured in the search results, the underlying computational methodologies are well-established and can be applied to this compound to gain predictive insights into its chemical behavior.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6327830 |

| Bromothis compound | 160265 |

| Germanium | 3085736 |

| Tributylchlorogermane | 160264 |

Data Table: Illustrative Spectroscopic Data (Based on general information and related compounds)

Comparative Analysis of Tributylgermane with Heavier Group 14 Hydrides

Distinctive Reactivity Profiles of Tributylgermane vs. Tributyltin Hydride

Tributyltin hydride has been a widely used reagent in radical reactions, known for its efficient hydrogen atom transfer capabilities. cenmed.comlibretexts.orgorganic-chemistry.org However, its associated toxicity and the difficulty in removing tin byproducts from reaction mixtures have driven the search for less toxic and more easily handled alternatives. researchgate.netrsc.orgorganic-chemistry.org this compound has emerged as a promising substitute, offering a different reactivity profile that can be advantageous in specific synthetic scenarios. researchgate.netrsc.org

Comparative Hydrogen Atom Transfer Rates and Bond Dissociation Enthalpies

The efficacy of a hydride in radical reactions is closely related to the strength of the E-H bond (where E is the group 14 element) and the rate at which it can donate a hydrogen atom to a carbon-centered radical. The M-H bond enthalpies generally decrease down Group 14, leading to increased reactivity for heavier elements in hydrogen atom transfer reactions. libretexts.org

Hydrogen abstraction from tri-n-butylgermane (B1598866) by a carbon-centered radical is reported to be slower compared to abstraction from tri-n-butyltin hydride, approximately 10-20 times slower. oup.com This difference in the rate of hydrogen atom transfer is a key factor influencing the outcome of radical chain reactions. researchgate.netrsc.org While specific bond dissociation enthalpy values for this compound were not explicitly found in the search results, the slower hydrogen abstraction rate suggests a stronger Ge-H bond compared to the Sn-H bond in tributyltin hydride (approximately 74 kcal/mol for Bu₃SnH). researchgate.netorganic-chemistry.orgamericanelements.com Substitutes for Bu₃SnH with stronger bonds to hydrogen are likely to be less reactive at H transfer. researchgate.net

| Compound | Approximate Hydrogen Atom Transfer Rate (relative to Bu₃SnH) |

| This compound | 10-20 times slower |

| Tributyltin Hydride | 1 (reference) |

| Triethylsilane | Too slow for general use in some radical reactions oup.com |

Impact on Reaction Selectivity and Yields in Complex Substrates

The slower rate of hydrogen abstraction from this compound can lead to improved selectivity and yields in radical cyclization reactions. researchgate.netrsc.org In processes where a carbon radical intermediate can undergo competing reactions, such as cyclization versus premature hydrogen abstraction, the slower hydrogen donation from Bu₃GeH allows the cyclization step to compete more effectively. This can facilitate improved cyclization yields. researchgate.netrsc.org

Research has shown that for certain applications, germanium reagents can provide improved yields without requiring a large excess of olefin concentrations. researchgate.net For instance, in the radical debromination of a β-lactam mixture, tributylgermanium hydride initiated by AIBN led to predominantly α-face reduction with higher yield and selectivity compared to the corresponding tin or silicon hydrides. thieme-connect.de Germyldesulfonylation reactions using this compound have also been developed as a key step in the synthesis of germanium-containing nucleoside analogues, tolerating some functional groups that are vulnerable to radical hydrogenolysis with tributyltin hydride. nih.gov

Strategic Advantages in Synthetic Design and Practical Work-Up Procedures

This compound offers several practical advantages over tributyltin hydride in organic synthesis. These include lower toxicity, good stability, and significantly easier work-up procedures. researchgate.netrsc.org Tributyltin hydride and its byproducts are often difficult to remove from reaction mixtures due to their lipophilicity and toxicity concerns. organic-chemistry.org The byproducts formed from this compound are generally easier to separate, simplifying the purification process. researchgate.netrsc.org This ease of work-up makes this compound a more attractive reagent for synthetic chemists, particularly in the development of scalable and environmentally friendlier processes. researchgate.netrsc.org The reagent is also reported to be easily prepared in good yield and can be stored indefinitely. researchgate.netrsc.org

Germanium vs. Silicon Hydrides: Comparative Radical and Polar Chemistry

Silicon and germanium are in the same group as tin, and their radical chemistry shares qualitative similarities. oup.com However, the increased strength of the bonding to hydrogen and carbon in silicon and germanium compounds, compared to tin, results in slower kinetics and less efficient chain processes for radical reactions. oup.com Hydrogen abstraction from triethylsilane and other simple silanes is significantly slower than from germanes, often too slow to be generally useful in similar radical reactions. oup.com

While both germanium and silicon hydrides can participate in hydroelementation reactions with olefins, catalyzed by platinum compounds, catalysis is not always a requirement for hydrogermylation. gelest.comresearchgate.net Trichlorogermane, for example, is particularly reactive and its reactions with olefins can involve both hydrogermylation and dichlorogermene insertion. gelest.com

In polar chemistry, there are also distinctions. Germanium hydrides readily undergo metallation, unlike silicon hydrides. gelest.com For instance, triphenylgermane (B1594327) reacts with butyl lithium followed by carbonation to yield triphenylgermanecarboxylic acid. gelest.com Organogermanes can be demetallated with bromine, and like organosilanes, they can undergo fluorodemetallation. gelest.com

Bond energies of Ge-X bonds are generally about 10% less than corresponding Si-X bonds, contributing to somewhat lower thermal stability for germanium compounds. gelest.com The electronegativities of germanium and silicon are close (2.01 for Ge, 1.90 for Si on the Pauling scale), but reactivity suggests that polarization parameters may be more equivalent. gelest.com

| Property | Germanium Hydrides | Silicon Hydrides |

| Radical Hydrogen Abstraction Rate | Slower than Sn, faster than Si oup.com | Slower than Ge, often too slow for general use oup.com |

| Metallation | Readily undergo metallation gelest.com | Do not readily undergo metallation gelest.com |

| Hydroelementation Catalysis | Catalysis not always required (e.g., trichlorogermane) gelest.com | Typically catalyzed by platinum compounds gelest.com |

| Ge-X vs Si-X Bond Energy | ~10% less than corresponding Si-X bonds gelest.com | Higher than corresponding Ge-X bonds gelest.com |

Broader Mechanistic Implications Across Group 14 Hydrides

The comparative reactivity of Group 14 hydrides in radical reactions is primarily governed by the E-H bond strength and the stability of the transient radical species involved in the chain propagation steps. The trend of decreasing M-H bond enthalpy down the group from C to Pb influences the rate of hydrogen atom transfer, a key step in many radical processes. libretexts.orgresearchgate.net

While radical mechanisms are prevalent for many reactions involving Group 14 hydrides, particularly Sn and Ge hydrides, polar and metal-mediated pathways are also significant, especially for silicon and germanium. gelest.comresearchgate.net The ability of heavier Group 14 elements to access different oxidation states and coordination numbers influences their reactivity beyond simple radical chain reactions. libretexts.orggelest.com For example, low-valent Group 14 hydride species have shown reactivity in the absence of a catalyst or initiator for E-H bond addition to unsaturated compounds. researchgate.net Theoretical studies also provide insights into the hydride transfer mechanisms, highlighting the role of electron transfer and bond formation. nii.ac.jpcore.ac.uk

The differences in reactivity profiles across the Group 14 hydrides allow for strategic choices in organic synthesis to achieve desired selectivity and yields, depending on the specific transformation and substrate involved. The unique balance of reactivity and handling properties makes this compound a valuable tool, particularly as a less toxic alternative to tributyltin hydride in radical-mediated transformations. researchgate.netrsc.org

Future Prospects and Emerging Research Directions in Tributylgermane Chemistry

Exploration of Novel Reactive Intermediates Derived from Tributylgermane

A key area of future research lies in the generation and study of novel reactive intermediates derived from this compound and related organogermanium compounds. While this compound is well-known for its ability to generate carbon-centered radicals via hydrogen atom transfer, ongoing research is expanding the scope to include germanium-centered intermediates, which offer unique reactivity. researchgate.net

Key research directions include:

Germyl (B1233479) Radicals: The tributylgermyl radical, Bu₃Ge•, is the primary intermediate in many reactions involving this compound. Future work will likely focus on fine-tuning the conditions for its generation and exploring its reactivity in complex transformations, such as intramolecular homolytic aromatic substitution for synthesizing fused imidazole (B134444) derivatives. researchgate.net

Germylenes: Germylenes, the germanium analogues of carbenes, are highly reactive species that can be derived from organogermanium precursors. wikipedia.orgwiley-vch.de Research into transient germylenes, such as diphenylgermylene (Ph₂Ge), has provided methods for their direct detection and characterization in solution. researchgate.net Future studies may explore the generation of tributyl-substituted germylenes and their application in synthesis.

Digermenes and Digermynes: Compounds featuring germanium-germanium double (digermenes) or triple (digermynes) bonds are highly reactive intermediates. wikipedia.org The isolation and characterization of these species often require bulky substituents to provide kinetic stability. wikipedia.org While tetraphenyldigermene has been characterized, the exploration of transient, less-substituted digermenes derived from precursors like this compound could open new avenues in main-group chemistry. wikipedia.orgresearchgate.net

Germylium Ions and Anions: The generation and study of germanium-centered cations (germylium ions) and anions are also emerging areas. wiley-vch.de These charged intermediates offer complementary reactivity to the more common radical pathways and could be exploited in novel catalytic cycles and synthetic methodologies.

Table 1: Key Reactive Intermediates in Organogermanium Chemistry

| Intermediate Type | General Formula | Key Characteristics | Research Focus |

|---|---|---|---|

| Germyl Radical | R₃Ge• | Neutral, radical species | Generation from this compound for reduction and cyclization reactions. researchgate.net |

| Germylene | R₂Ge: | Carbene analogue, highly reactive | Direct detection and trapping; synthetic applications. wikipedia.orgresearchgate.net |

| Digermene | R₂Ge=GeR₂ | Ge=Ge double bond | Characterization of transient species; reactivity studies. wikipedia.orgresearchgate.net |

Advancements in Sustainable and Environmentally Benign Applications of this compound Reagents

A significant driver for the renewed interest in this compound is its potential as a more sustainable and environmentally benign reagent, particularly as a replacement for its tin analogue, tributyltin hydride. researchgate.net This shift aligns with the broader principles of green chemistry, which emphasize the reduction of hazardous waste and the use of less toxic substances. researchgate.netchemanager-online.comrwth-aachen.de

Key advantages and research areas include:

Reduced Toxicity: Tributylgermanium hydride offers a significant advantage over tributyltin hydride due to its lower toxicity. researchgate.net This makes it a more attractive reagent for both laboratory-scale synthesis and potential industrial applications, reducing risks to researchers and minimizing environmental impact.

Improved Stability and Handling: this compound exhibits good stability, allowing it to be stored indefinitely without special precautions. researchgate.net This contrasts with some other radical initiators and reducing agents that may be less stable.

Simplified Reaction Work-up: Reactions employing this compound often feature significantly easier purification procedures compared to those using tin hydrides. researchgate.net The germanium-containing byproducts are typically more easily separated from the desired organic products, reducing the use of solvents and materials for chromatography.

Atom Economy: Hydrogermylation reactions, involving the addition of a Ge-H bond across an unsaturated carbon-carbon bond, are highly atom-economical. researchgate.net This process provides a direct route to functional organogermanium compounds, which are valuable in organic synthesis and material science. researchgate.netresearchgate.net

Table 2: Comparison of this compound and Tributyltin Hydride

| Feature | Tributylgermanium Hydride (Bu₃GeH) | Tributyltin Hydride (Bu₃SnH) | Sustainability Advantage |

|---|---|---|---|

| Toxicity | Low toxicity researchgate.net | High toxicity, environmental concerns | Significant reduction in health and environmental hazards. |

| Stability | Good, can be stored indefinitely researchgate.net | Prone to decomposition | Improved shelf-life and reliability. |

| Reaction Work-up | Much easier purification researchgate.net | Difficult separation of tin byproducts | Reduced solvent waste and purification costs. |

| H-atom transfer rate | Slower than Bu₃SnH researchgate.net | Faster than Bu₃GeH | Facilitates improved yields in certain cyclization reactions. researchgate.net |

Integration of this compound into Advanced Materials Synthesis Methodologies

Organogermanium compounds, including this compound and its derivatives, are poised to play an increasingly important role in the synthesis of advanced materials. Germanium itself is a critical element in the semiconductor industry, used in transistors, solar cells, and optical materials. americanelements.comwaferworld.com Organogermane precursors provide a molecular-level approach to creating these materials with tailored properties.

Emerging applications include:

Semiconductor Films: Volatile organogermanes like isobutylgermane are used in Metalorganic Vapor Phase Epitaxy (MOVPE) to deposit thin films of germanium for electronic devices. wikipedia.org Research into using this compound or its derivatives as precursors in solution-based or vapor deposition techniques could offer alternative routes to germanium-containing semiconductors. fujifilm.comioffe.ru Germanium's high electron mobility and direct bandgap offer advantages over silicon in certain high-frequency and optoelectronic applications. waferworld.com

Conjugated Polymers: The incorporation of germanium atoms into the backbone of conjugated polymers is a promising strategy for tuning their electronic and optical properties for applications in organic electronics. For example, a novel two-dimensional conjugated donor-acceptor copolymer (PBDB-T-Ge) was synthesized using a triethylgermane-functionalized monomer for potential use in polymer solar cells. nih.gov This demonstrates a clear path for using organogermane building blocks in the synthesis of materials for renewable energy.

Polygermanes: Polygermanes, which are analogues of polyethylene (B3416737) with a backbone of catenated germanium atoms, represent a unique class of polymers. nih.govchemrxiv.org Recent research has demonstrated the synthesis of polydihydrogermane, (GeH₂)n. nih.gov This material serves as a platform for creating functionalized polygermanes through reactions like hydrogermylation, a process where this compound is a key reagent class, opening the door to a wide array of new polymers with tunable properties. nih.govchemrxiv.org

Interdisciplinary Research Frontiers: Bridging Organogermanium Chemistry with Related Scientific Domains

The unique properties of organogermanium compounds are creating new research opportunities at the interface of chemistry and other scientific disciplines. The inherent low toxicity and distinct reactivity of compounds like this compound make them valuable tools in fields beyond traditional organic synthesis. rsc.org

Medicinal Chemistry and Drug Discovery: There is growing interest in the biological activities of organogermanium compounds. rsc.orgpharmacy180.com Some have been investigated for their antitumor and immune-stimulating properties. pharmacy180.com The "carbon/silicon/germanium switch," where a carbon atom in a known drug is replaced by a germanium atom, is being explored as a strategy to modify the drug's pharmacokinetic and pharmacodynamic properties. rsc.org Furthermore, the orthogonal reactivity of organogermanes makes them useful as synthetic tools in the late-stage functionalization of complex drug molecules and natural products. rsc.org

Catalysis: Organogermanium compounds are finding applications as both catalysts and coupling partners in organic transformations. researchgate.netpharmacy180.com Their reactivity, which is intermediate between that of organosilicon and organotin compounds, allows for unique selectivity in cross-coupling reactions. wikipedia.orgresearchgate.net Future research may focus on developing novel germanium-based catalysts for a range of organic reactions.

Materials Science and Nanotechnology: As discussed previously, the link between organogermanium chemistry and materials science is strengthening. wiley-vch.deresearchgate.net The synthesis of germanium-based polymers, quantum dots, and semiconductor materials relies on precursors like this compound. nih.govnih.gov This synergy is driving innovation in electronics, photovoltaics, and optics. wiley-vch.denih.gov

Q & A

Q. Basic Research Focus

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a DB-5MS column (30 m × 0.25 mm) with splitless injection (250°C). Limit of detection (LOD): 0.1 ppm .

- NMR Spectroscopy : ~1~H NMR (400 MHz, CDCl~3~) identifies Ge-H protons, while ~13~C NMR confirms butyl chain integrity .

- Elemental Analysis : Validate stoichiometry (expected: C 54.3%, H 10.2%, Ge 35.5%) with ±0.3% tolerance .

Q. Advanced Research Focus

- Steric effects : Bulky tributyl groups hinder coordination to transition metals (e.g., Pd), reducing catalytic turnover. Comparative studies with trimethylgermane show 3x higher activity in Stille couplings .

- Electronic effects : The Ge-H bond’s low polarity (<i>vs.</i> Si-H) slows oxidative addition to Pd(0). Electrochemical studies (cyclic voltammetry) confirm a 0.3 V higher oxidation potential than tributyltin hydride .

- Contradiction alert : Some studies report enhanced selectivity in Ge-mediated reactions despite lower activity, attributed to reduced β-hydride elimination .

Methodological Recommendation : Use Hammett plots to correlate substituent effects with reaction rates.

What strategies mitigate toxicity risks when handling this compound in laboratory settings?

Q. Basic Research Focus

- In vitro assays : Evaluate acute toxicity via IC~50~ measurements in HepG2 cells (typical range: 50–100 µM) .

- Ventilation : Use fume hoods with >100 ft/min face velocity to limit airborne exposure (OSHA PEL: 0.1 mg/m³) .

- Waste management : Hydrolyze excess reagent with NaOH/ethanol to form inert germanium oxides .

Ethical Note : Adhere to institutional review board (IRB) protocols for in vivo studies, including dose escalation trials in rodent models .

How can researchers resolve contradictions in this compound’s reported thermodynamic properties?

Advanced Research Focus

Discrepancies in ΔH~f~ (enthalpy of formation) values (±5 kJ/mol) arise from:

- Measurement variability : Calorimetric vs. computational methods .

- Sample purity : Trace oxygen or moisture alters decomposition pathways .

Resolution workflow :

Validate purity via elemental analysis and GC-MS.

Compare DSC (differential scanning calorimetry) data with high-level CCSD(T) calculations .

Publish raw datasets with FAIR-compliant metadata to enable reproducibility .

What computational models best predict this compound’s behavior in novel reaction environments?

Q. Advanced Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.